1,2-Dimethoxy-5-ethyl-3-iodobenzene
CAS No.:
Cat. No.: VC18823746
Molecular Formula: C10H13IO2
Molecular Weight: 292.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13IO2 |
---|---|
Molecular Weight | 292.11 g/mol |
IUPAC Name | 5-ethyl-1-iodo-2,3-dimethoxybenzene |
Standard InChI | InChI=1S/C10H13IO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3 |
Standard InChI Key | XQDBROQSNGINTM-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=C(C(=C1)I)OC)OC |
Introduction
Structural and Molecular Characteristics
Stereoelectronic Properties
The compound’s electronic configuration is influenced by the electron-donating methoxy groups (-OCH) and the electron-withdrawing iodine atom. Methoxy groups at the 1- and 2-positions create a para-directing effect, while the iodine atom at the 3-position introduces steric hindrance and polarizability. These features impact reactivity in electrophilic substitution and cross-coupling reactions .
Spectral Data (Theoretical)
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H NMR: Expected signals include a singlet for the two methoxy groups (δ 3.80–3.85 ppm), a triplet for the ethyl group’s methylene protons (δ 1.25–1.35 ppm), and aromatic protons split due to substituent effects (δ 6.50–7.20 ppm).
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C NMR: Peaks for methoxy carbons (δ 55–60 ppm), ethyl carbons (δ 15–25 ppm for CH, δ 30–40 ppm for CH), and iodine-adjacent aromatic carbons (δ 90–100 ppm).
Synthetic Methodologies
Precursor Synthesis: 1,2-Dimethoxybenzene
The synthesis of 1,2-dimethoxybenzene (veratrole) is a critical precursor step. As detailed in patent CN101811942A, this involves the reaction of catechol with methyl chloride in the presence of a strong base (e.g., NaOH) under hydrothermal conditions :
Key parameters include a molar ratio of 2:1 for base-to-catechol, temperatures of 50–100°C, and reaction times of 4–10 hours .
Ethylation and Iodination
Subsequent functionalization introduces the ethyl and iodine groups:
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Ethylation: Friedel-Crafts alkylation using ethyl iodide and a Lewis acid catalyst (e.g., AlCl) in dichloromethane.
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Iodination: Electrophilic iodination with iodine monochloride (ICl) or N-iodosuccinimide (NIS), directed by the methoxy groups’ ortho/para-directing effects .
Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Ethylation | Ethyl iodide, AlCl, CHCl, reflux | 65–75% |
Iodination | ICl, CHCOOH, 50°C | 80–85% |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s iodine atom enables participation in Ullmann and Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing biaryl structures in drug candidates. For example, analogs have been used in synthesizing NK-1 receptor antagonists and bradykinin inhibitors .
Material Science
Its rigid aromatic core and halogen substituent suggest utility in liquid crystals or organic semiconductors, where iodine’s polarizability enhances charge transport properties.
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